molecular formula C13H19N3O B7151664 N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B7151664
M. Wt: 233.31 g/mol
InChI Key: RQFMMRMLYQBZTQ-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyclopentene ring attached to an ethyl chain, which is further connected to a pyrazole ring substituted with an ethyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-11-9-12(16-15-11)13(17)14-8-7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFMMRMLYQBZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)NCCC2=CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Intermediate: The cyclopentene ring can be synthesized through the cyclization of a suitable diene precursor under acidic or basic conditions.

    Attachment of the Ethyl Chain: The cyclopentene intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-substituted cyclopentene.

    Formation of the Pyrazole Ring: The ethyl-substituted cyclopentene is then subjected to a cycloaddition reaction with a suitable diazo compound to form the pyrazole ring.

    Introduction of the Carboxamide Group: Finally, the pyrazole intermediate is reacted with an appropriate amine, such as ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide
  • N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-[2-(cyclopenten-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the combination of a cyclopentene ring, pyrazole ring, and carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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